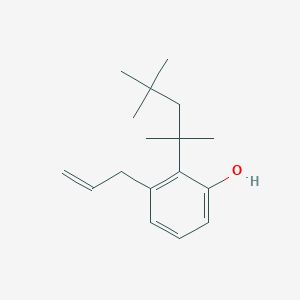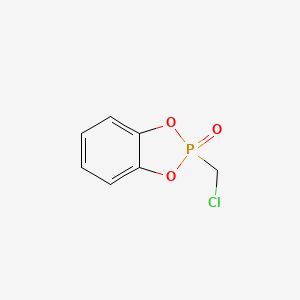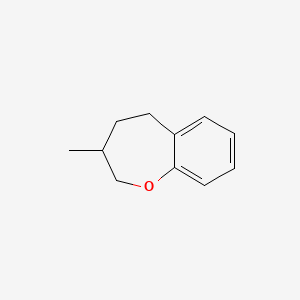![molecular formula C6H6F2Se B14309405 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene CAS No. 116202-54-1](/img/structure/B14309405.png)
3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2-selenabicyclo[221]hept-5-ene is a unique organoselenium compound characterized by its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene typically involves the reaction of a suitable bicyclic precursor with selenium and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by selective fluorination and selenation steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organoselenium compounds.
Biology: Its derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing selenium-containing pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and catalysts
Mecanismo De Acción
The mechanism by which 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: Known for its use in the synthesis of carbocyclic nucleosides.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene is unique due to the presence of both selenium and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
116202-54-1 |
|---|---|
Fórmula molecular |
C6H6F2Se |
Peso molecular |
195.08 g/mol |
Nombre IUPAC |
3,3-difluoro-2-selenabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C6H6F2Se/c7-6(8)4-1-2-5(3-4)9-6/h1-2,4-5H,3H2 |
Clave InChI |
SKLNLGQEZFBUGS-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1[Se]C2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


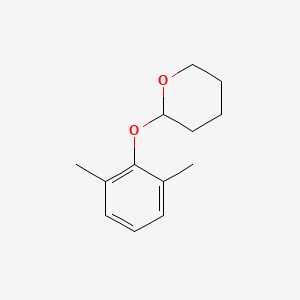

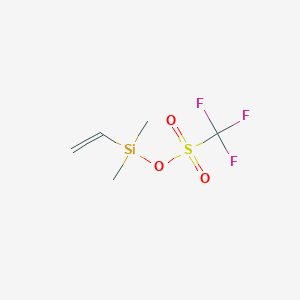
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
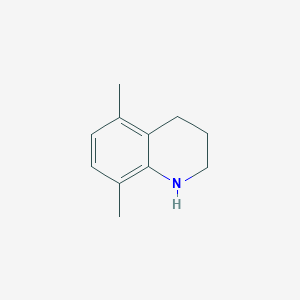
![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
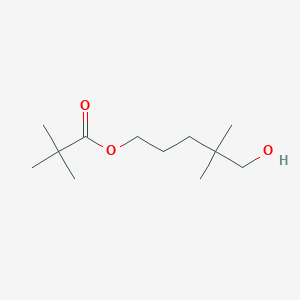
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
